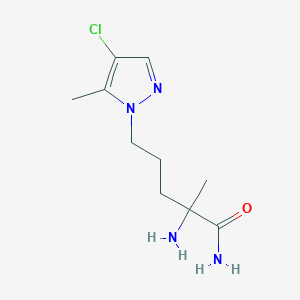
2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation to introduce the chlorine and methyl groups.
Attachment of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Formation of the Pentanamide Chain: The final step involves the formation of the pentanamide chain, which can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazole derivatives.
科学的研究の応用
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It may be used as a probe or tool compound in biological assays to study cellular processes or protein interactions.
Materials Science: The unique structure of this compound could make it useful in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to downstream effects on cellular processes.
類似化合物との比較
Similar Compounds
2-Amino-5-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanamide: Similar structure but lacks the methyl group on the pyrazole ring.
2-Amino-5-(4-methyl-1h-pyrazol-1-yl)-2-methylpentanamide: Similar structure but lacks the chlorine atom on the pyrazole ring.
2-Amino-5-(1h-pyrazol-1-yl)-2-methylpentanamide: Similar structure but lacks both the chlorine and methyl groups on the pyrazole ring.
Uniqueness
The presence of both chlorine and methyl groups on the pyrazole ring in 2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C10H17ClN4O |
|---|---|
分子量 |
244.72 g/mol |
IUPAC名 |
2-amino-5-(4-chloro-5-methylpyrazol-1-yl)-2-methylpentanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-7-8(11)6-14-15(7)5-3-4-10(2,13)9(12)16/h6H,3-5,13H2,1-2H3,(H2,12,16) |
InChIキー |
WYNPZOOBEKMNQX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1CCCC(C)(C(=O)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



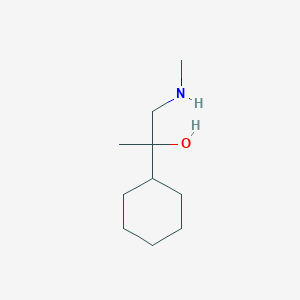
![6-Chloro-5-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B15316172.png)
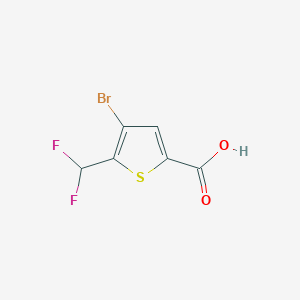
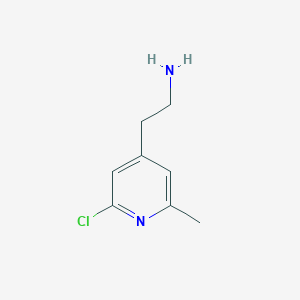
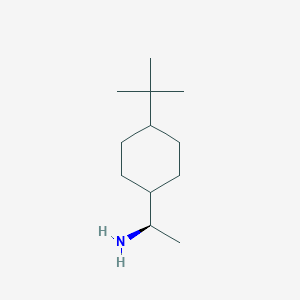

![Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate](/img/structure/B15316231.png)
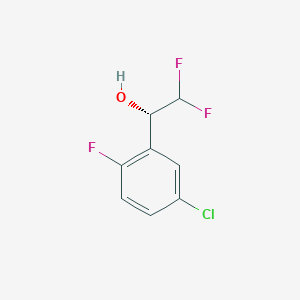
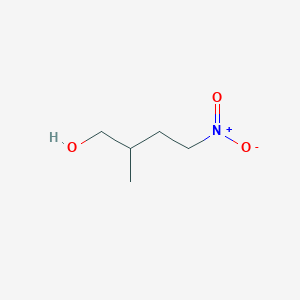
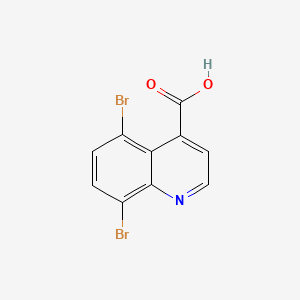
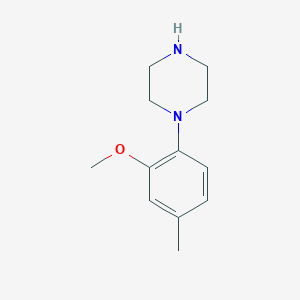

![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
